N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide
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Overview
Description
N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide: is a chemical compound belonging to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide typically involves the following steps:
Formation of 4-methyl-1,3-thiazole-5-carboxylic acid: : This can be achieved by reacting appropriate precursors such as thiourea and chloroacetic acid under acidic conditions.
Activation of the carboxylic acid: : The carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acid chloride.
Amide formation: : The activated acid chloride is then reacted with N,N-dimethylglycine to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide: can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the thiazole ring or the amide group.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Thiazolidines or other reduced derivatives.
Substitution: : Substituted thiazoles or amides.
Scientific Research Applications
N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide: has several scientific research applications:
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections, inflammation, and cancer.
Biology: : The compound can serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Agriculture: : It may be used in the development of new pesticides or herbicides.
Material Science: : The compound's properties can be exploited in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide exerts its effects depends on its molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the biological system and the specific application.
Comparison with Similar Compounds
N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide: can be compared with other thiazole derivatives such as thiazolidine , thiazole-2-carboxylic acid , and thiazole-4-carboxylic acid . While these compounds share the thiazole ring structure, the presence of the N,N-dimethylglycine moiety in the target compound imparts unique chemical and biological properties.
List of Similar Compounds
Thiazolidine
Thiazole-2-carboxylic acid
Thiazole-4-carboxylic acid
2-Aminothiazole
4-Methylthiazole
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-6-8(15-5-11-6)9(14)10-4-7(13)12(2)3/h5H,4H2,1-3H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISCEWOYYMVEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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